molecular formula C7H8BrN3 B11716787 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B11716787
M. Wt: 214.06 g/mol
InChI Key: YPNDAAQMPSJWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromine atom at the 4-position, an isopropyl group at the 1-position, and a nitrile group at the 5-position. These structural features make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-diaminopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazoles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used in the presence of a polar aprotic solvent like DMF.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the nitrile group to a carboxylic acid.

Major Products:

  • Substituted pyrazoles
  • Amines (from nitrile reduction)
  • Carboxylic acids (from nitrile oxidation)

Scientific Research Applications

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The bromine and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The isopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole
  • 4-Bromo-1-ethyl-1H-pyrazole
  • 4-Bromo-3-tert-butyl-1H-pyrazole

Comparison: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both a nitrile group and an isopropyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable tool in drug discovery and development.

Biological Activity

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H9BrN4, with a molecular weight of approximately 215.08 g/mol. The structure features a bromine atom at the 4-position, an isopropyl group at the 1-position, and a carbonitrile group at the 5-position of the pyrazole ring.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 0.22 μg/mL, demonstrating its effectiveness against resistant strains .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary findings suggest it may reduce inflammation in biological systems, making it a candidate for further investigation in treating inflammatory diseases .

3. Anticancer Activity
Studies have shown that pyrazole derivatives, including this compound, possess anticancer properties. It has been tested against several cancer cell lines, such as MCF7 and A549, with IC50 values indicating significant cytotoxicity (e.g., IC50 = 26 µM against A549) . The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of bromine enhances its reactivity and binding affinity to enzymes and receptors involved in inflammatory and cancer pathways. Further research is needed to elucidate these interactions fully.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several pyrazole derivatives, this compound was among the most active compounds tested against Staphylococcus epidermidis, showing promising results in both MIC and time-kill assays .

Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer potential of pyrazole derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its role as a potential lead compound for further development in oncology .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Bromo-1-methyl-1H-pyrazole-5-carbonitrileC7H8BrN3Methyl group instead of isopropyl
4-Bromo-3-methyl-1H-pyrazoleC7H8BrN2Methyl group at the 3-position
4-Bromo-1-(ethyl)-1H-pyrazoleC6H7BrN3Ethyl group at the 1-position

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-2-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8BrN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

YPNDAAQMPSJWFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.